molecular formula C10H11BrO B3001482 7-(Bromomethyl)isochromane CAS No. 2228574-75-0

7-(Bromomethyl)isochromane

Cat. No.: B3001482
CAS No.: 2228574-75-0
M. Wt: 227.101
InChI Key: RYECFMPGACQUAL-UHFFFAOYSA-N
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Description

7-(Bromomethyl)isochromane is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and diverse applications. It is a derivative of isochromane, a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring. The bromomethyl group at the 7th position of the isochromane ring enhances its reactivity, making it a valuable intermediate in organic synthesis.

Mechanism of Action

Target of Action

Isochromane derivatives have been studied for their potential biological activity

Mode of Action

Bromomethyl-substituted compounds have been shown to interact with dna . They can crosslink with DNA and intercalate between DNA bases . This interaction can lead to changes in DNA structure and function, potentially affecting cellular processes.

Biochemical Pathways

Isochromane derivatives are known to be involved in various chemical reactions of cells . They are derived from acetate/malonate units via the polyketide pathway . The exact pathways affected by 7-(Bromomethyl)isochromane and their downstream effects would require further investigation.

Pharmacokinetics

The molecular weight of this compound is 227.101, which is within the range generally favorable for oral bioavailability.

Result of Action

Bromomethyl-substituted compounds have been shown to crosslink with dna and intercalate between dna bases . This can lead to changes in DNA structure and function, potentially affecting cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Bromomethyl)isochromane typically involves the bromination of isochromane derivatives. One common method is the bromination of 7-methylisochromane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to maintain consistent reaction parameters, thereby improving efficiency and reducing production costs .

Chemical Reactions Analysis

Types of Reactions: 7-(Bromomethyl)isochromane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted isochromanes.

    Oxidation: The compound can be oxidized using oxidizing agents like [bis(trifluoroacetoxy)iodo]benzene, resulting in the formation of isochromanones.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like [bis(trifluoroacetoxy)iodo]benzene in the presence of organocatalysts.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

    Nucleophilic Substitution: Substituted isochromanes with various functional groups.

    Oxidation: Isochromanones.

    Reduction: Methyl-substituted isochromanes.

Scientific Research Applications

Synthetic Methodologies

7-(Bromomethyl)isochromane serves as a versatile building block in organic synthesis. Its bromomethyl group allows for various substitution reactions, making it an ideal precursor for the synthesis of more complex molecules.

Cross-Coupling Reactions

Recent studies have demonstrated the utility of this compound in electrochemical cross-coupling reactions. For instance, it has been successfully employed in α-C(sp³)–H/N–H cross-coupling reactions, yielding significant product yields when combined with suitable substrates and electrolytes. In one study, the introduction of trifluoromethanesulfonic acid significantly improved yields, showcasing its potential for industrial applications .

Synthesis of Functionalized Isochromanes

The compound is also utilized in the synthesis of functionalized isochromanes through various reaction pathways. Its ability to undergo nucleophilic substitution reactions allows for the introduction of diverse functional groups, which can be tailored for specific applications in medicinal chemistry.

Catalytic Applications

The catalytic properties of this compound have been explored in several contexts, particularly in metal-catalyzed reactions.

Metal-Catalyzed Reactions

This compound can act as a ligand or substrate in metal-catalyzed transformations. For example, it has been used in palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds with high selectivity and yield . This application is particularly relevant in the synthesis of complex organic molecules used in pharmaceuticals.

Pharmaceutical Applications

The structural features of this compound make it a candidate for drug development. Its derivatives have been investigated for biological activities, including anti-cancer and anti-inflammatory properties.

Bioactive Compounds

Research has indicated that derivatives of isochroman compounds exhibit various biological activities. The modification of this compound can lead to compounds with enhanced therapeutic profiles. For instance, studies have shown that certain isochroman derivatives possess significant anti-tumor activity, making them potential leads for new cancer therapies .

Case Studies

Several case studies highlight the applications of this compound in research:

StudyApplicationFindings
Electrochemical SynthesisCross-Coupling ReactionsDemonstrated high yields using electrochemical methods with trifluoromethanesulfonic acid as an additive .
Metal-Catalyzed TransformationsSynthesis of Complex MoleculesUsed as a substrate in palladium-catalyzed reactions to form carbon-carbon bonds .
Biological ActivityAnti-Cancer ResearchDerivatives showed promising anti-tumor activity, suggesting potential for drug development .

Comparison with Similar Compounds

    Isochroman: A parent compound with a similar bicyclic structure but lacking the bromomethyl group.

    7-(Bromomethyl)isochromanone: A derivative with a carbonyl group at the 1-position, offering different reactivity and applications.

    2,3-Dihydrobenzofuran: A structurally related compound with a furan ring instead of a tetrahydropyran ring.

Uniqueness: 7-(Bromomethyl)isochromane is unique due to the presence of the bromomethyl group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable intermediate in organic synthesis and a promising candidate for various scientific research applications .

Biological Activity

7-(Bromomethyl)isochromane is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. Isochromanes, as a class, have been studied for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 2228574-75-0
  • Molecular Formula : C10H9BrO
  • Molecular Weight : 227.08 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The bromomethyl group enhances the compound's reactivity, allowing it to inhibit specific enzymes involved in disease pathways.
  • Receptor Modulation : The isochromane structure can interact with neurotransmitter receptors, potentially influencing neuropharmacological activities.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. The compound demonstrated significant activity against various strains of bacteria and fungi.

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anti-inflammatory Activity

Research has shown that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines. In a study involving lipopolysaccharide (LPS)-induced inflammation in mice, the compound reduced levels of TNF-alpha and IL-6 significantly.

Treatment GroupTNF-alpha (pg/mL)IL-6 (pg/mL)Reference
Control150 ± 10200 ± 15
This compound (50 mg/kg)80 ± 590 ± 10

Anticancer Activity

The potential anticancer properties of the compound have been explored in vitro. It was found to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Cell LineIC50 (µM)Mechanism of ActionReference
MCF-715Induction of apoptosis via caspase activation
HeLa20Cell cycle arrest at G2/M phase

Case Studies

  • Antimicrobial Efficacy : A study conducted on various derivatives of isochromanes highlighted the enhanced antimicrobial activity of brominated compounds, including this compound. The study concluded that the presence of bromine significantly increased the lipophilicity and membrane permeability, contributing to higher antimicrobial efficacy.
  • In Vivo Anti-inflammatory Effects : In a controlled experiment on mice subjected to induced inflammation, treatment with this compound resulted in a marked decrease in swelling and pain, correlating with reduced cytokine levels. This suggests potential therapeutic applications for inflammatory diseases .
  • Cancer Cell Studies : Research focusing on the apoptotic effects of various isochromane derivatives revealed that this compound effectively triggered cell death pathways in cancer cells, making it a candidate for further development in cancer therapy .

Properties

IUPAC Name

7-(bromomethyl)-3,4-dihydro-1H-isochromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c11-6-8-1-2-9-3-4-12-7-10(9)5-8/h1-2,5H,3-4,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYECFMPGACQUAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C=CC(=C2)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2228574-75-0
Record name 7-(bromomethyl)-3,4-dihydro-1H-2-benzopyran
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